diazetidin-3-one;4-methylbenzenesulfonic acid
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Overview
Description
Diazetidin-3-one;4-methylbenzenesulfonic acid is a compound that combines the structural features of diazetidin-3-one, a four-membered nitrogen-containing heterocycle, and 4-methylbenzenesulfonic acid, a sulfonic acid derivative of toluene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazetidin-3-one;4-methylbenzenesulfonic acid typically involves the cyclization of benzophenone chloroacetylhydrazone, followed by treatment with 4-methylbenzenesulfonic acid. This method results in the formation of the parent ring system, which can be further elaborated . Another approach involves the [2+2] cycloaddition of a ketene with an azo compound, including enantioselective approaches using asymmetric nucleophilic catalysts .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diazetidin-3-one;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diazetidin-3-one;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of diverse bioactive molecules.
Mechanism of Action
The mechanism of action of diazetidin-3-one;4-methylbenzenesulfonic acid involves the acylation of key serine residues in target enzymes, such as serine hydrolase protein phosphatase methylesterase-1. This acylation inhibits the enzyme’s activity, leading to potential therapeutic effects . The compound’s small ring structure and functional groups contribute to its binding affinity and specificity for these molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Diazetidin-3-ones: These compounds share the core diazetidin-3-one structure and are studied for their bioactive properties.
Uniqueness
Diazetidin-3-one;4-methylbenzenesulfonic acid is unique due to its combination of a diazetidin-3-one core with a sulfonic acid group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a versatile scaffold for the development of new bioactive molecules and therapeutic agents .
Properties
IUPAC Name |
diazetidin-3-one;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C2H4N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-2-1-3-4-2/h2-5H,1H3,(H,8,9,10);3H,1H2,(H,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASDRDQNJSKFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(=O)NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79289-49-9 |
Source
|
Record name | 1,2-Diazetidin-3-one, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79289-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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